(4aR*,7aS*)-1-benzyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Overview
Description
The compound contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have non-bonding electron pairs. There is also a pyrazine ring, another aromatic heterocyclic compound, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 4 in the six-member ring .
Molecular Structure Analysis
The molecule contains several functional groups, including an imidazole ring and a pyrazine ring. These rings are part of larger bicyclic and tricyclic structures. The presence of these rings and the associated nitrogen atoms could have implications for how this molecule interacts with other substances or within biological systems .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the imidazole ring can act as a nucleophile in substitution reactions, and the pyrazine ring can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
Specific physical and chemical properties such as melting point, boiling point, and solubility would depend on the exact structure and stereochemistry of the compound .Scientific Research Applications
Detection and Characterization Techniques
Complex chemical compounds, such as the one you're inquiring about, often require advanced detection and characterization techniques to understand their structure, behavior, and potential applications. Techniques like nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS/MS) are critical. For instance, the identification of designer benzodiazepines and their pharmacokinetic properties were characterized using these methods, highlighting their utility in research applications involving complex compounds (Moosmann et al., 2013).
Pharmacological Studies
Compounds with intricate structures are often studied for their pharmacological effects. For example, temozolomide, an alkylating imidazol tetrazine derivative, shows promise in managing patients with gliomas and other malignancies due to its DNA replication inhibition properties (Kovacs et al., 2008). Understanding the pharmacokinetics and pharmacodynamics of such compounds is crucial for drug development and therapeutic applications.
Environmental and Health Impact Studies
Research into complex chemical compounds also extends to their environmental presence and potential health impacts. Studies on polycyclic aromatic hydrocarbons (PAHs) and their genotoxicity underscore the importance of monitoring and assessing the health risks associated with chemical exposure. The detection of PAH-DNA adducts in white blood cells of foundry workers is an example of how research can link chemical exposure to potential health risks (Perera et al., 1988).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4aR,7aS)-1-benzyl-4-[(1-methylimidazol-2-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-20-8-7-19-18(20)12-22-10-9-21(11-15-5-3-2-4-6-15)16-13-25(23,24)14-17(16)22/h2-8,16-17H,9-14H2,1H3/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUMHQNDNBMEDF-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCN(C3C2CS(=O)(=O)C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1CN2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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